Methyl sulfate

Descripción general

Descripción

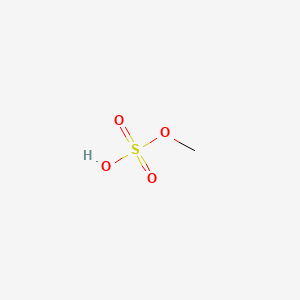

Methyl sulfate is an alkyl sulfate that is the monomethyl ester of sulfuric acid . It is also known as the smallest organosulfate detected in atmospheric particles .

Synthesis Analysis

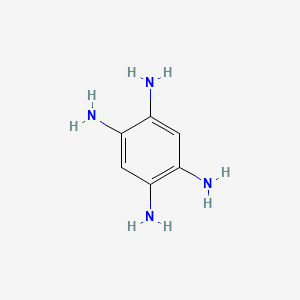

Methyl sulfate can be synthesized through the reaction of sulfur (IV) oxide with aqueous methylamine, resulting in “onium” sulfate (CH₃NH₃)₂SO₄. Another synthesis pathway involves the reaction of 1-alkylimidazoles with dimethyl sulfate and diethyl sulfate under ambient conditions, leading to the formation of low-cost ionic liquids containing methyl- and ethyl-sulfate anions .

Molecular Structure Analysis

The molecular structure of methyl sulfate is CH₃OSO₃Na . The Methyl sulfate molecule contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 hydroxyl group, and 1 sulfuric (thio-/dithio-) acid .

Chemical Reactions Analysis

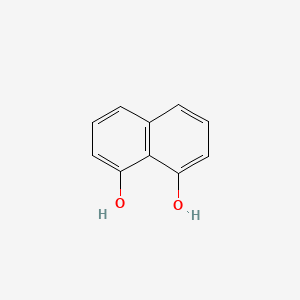

Methyl sulfate participates in various chemical reactions, including methylation processes. For instance, the sulfate-reducing culture N47 uses naphthalene or 2-methylnaphthalene as the sole carbon source and electron donor, where the initial reaction in the naphthalene degradation pathway is a methylation to 2-methylnaphthalene, which then undergoes subsequent oxidation .

Physical And Chemical Properties Analysis

The physical properties of methyl sulfate derivatives, such as methylmercury sulfate, have been characterized, demonstrating its decomposition at 245°C, high solubility in water, and low solubility in organic solvents.

Aplicaciones Científicas De Investigación

Surfactant Research

Methyl sulfate is used in the synthesis of methyl ester sulfonate (MES) surfactants. These surfactants, derived from natural resources, are sustainable and possess good physicochemical properties for applications as detergents and emulsifiers . The study of MES surfactants includes their self-aggregation behavior, emulsifying properties, and the formation of liquid crystal structures .

Pharmaceutical Industry

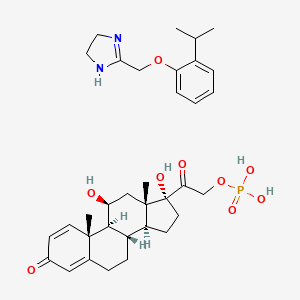

In pharmaceuticals, methyl sulfate is identified as a potential genotoxic impurity during the synthesis of active pharmaceutical ingredients. Analytical methods have been developed to quantify methyl sulfate impurities to ensure they are below the threshold of toxicological concern . This is crucial for patient safety and drug purity.

Environmental Science

Methyl sulfate plays a role in environmental science, particularly in the study of methylmercury production in wetlands. Research has shown that increased deposition of atmospheric sulfate can exacerbate methylmercury production by stimulating methylating bacteria . Understanding this process is vital for assessing the environmental impact of sulfate discharges.

Chemical Synthesis

In chemical synthesis, methyl sulfate is used as a reagent. For example, it is involved in the synthesis of dimethyl sulfate, a methylating agent in organic synthesis . It’s also used in strategies for synthesizing sulfated molecules, which are important in biology .

Industrial Applications

Industrially, methyl sulfate derivatives, such as MES, are used as eco-friendly surfactants with applications ranging from detergents to emulsifying agents. They are valued for their excellent surface activity, self-assembly behavior, and biodegradability .

Analytical Chemistry

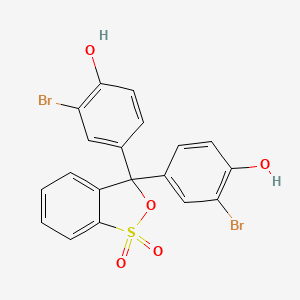

In analytical chemistry, methyl sulfate is used in gravimetric analysis as a precipitating agent. It’s also involved in the synthesis of ionic liquids and other compounds used in various analytical methods .

Materials Science

Methyl sulfate is utilized in materials science for the synthesis of ionic liquids and other compounds that contribute to the study of lamellar structure formation in hybrid nanomaterials . These materials have potential applications in electronics, catalysis, and more.

Ionic Liquids Research

Methyl sulfate is a component in the synthesis of ionic liquids, which are used in a wide range of applications including solvent chemistry, catalysis, and electrochemistry . The unique properties of ionic liquids make them valuable in both research and industrial settings.

Mecanismo De Acción

Target of Action

Methyl sulfate, also known as methyl hydrogen sulfate, is a chemical compound that primarily targets various biochemical pathways in microorganisms . It interacts with these pathways to influence the production of certain metabolites and the overall metabolic activity of the organism .

Mode of Action

Methyl sulfate acts as an alkylating agent, reacting spontaneously with oxygen nucleophiles . This interaction results in the transfer of a methyl group from the methyl sulfate to the oxygen nucleophile, leading to the formation of a new compound . This process is crucial in various biochemical reactions, particularly in the methylation of certain compounds .

Biochemical Pathways

Methyl sulfate plays a significant role in the methylation process, which is a crucial part of various biochemical pathways. Methylation involves the addition of a methyl group to a molecule, altering its structure and function . This process is essential in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis . Particularly, DNA methylation is responsible for organizing the genome into transcriptionally silent and active regions .

Pharmacokinetics (ADME Properties)

It’s known that the adme properties of a compound significantly impact its bioavailability and overall effect in the body . For instance, the absorption rate determines how quickly a compound enters the bloodstream, while distribution affects how the compound is transported to different parts of the body . Metabolism influences how the compound is broken down and used by the body, and excretion determines how the compound is eliminated .

Result of Action

The primary result of methyl sulfate’s action is the methylation of various compounds within the cell . This can lead to significant changes in the structure and function of these compounds, influencing various cellular processes . For instance, the methylation of DNA can affect gene expression, potentially influencing cell growth, differentiation, and other vital processes .

Action Environment

The action of methyl sulfate can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the rate and extent of methylation . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the action of methyl sulfate . Understanding these factors is crucial for predicting and controlling the effects of methyl sulfate in different environments .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJDSHXVKJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047983 | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75-93-4 | |

| Record name | Monomethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

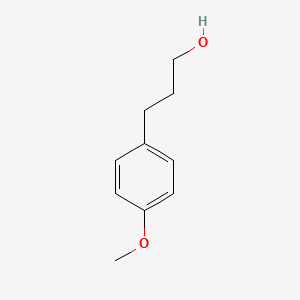

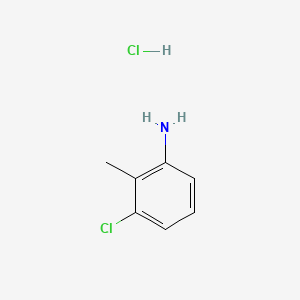

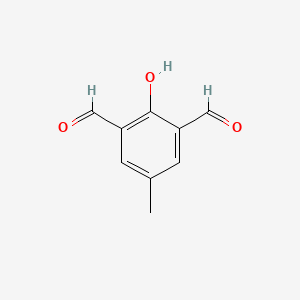

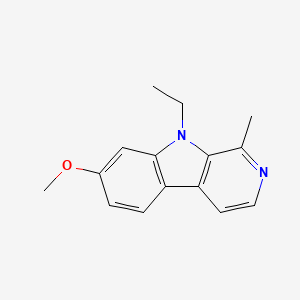

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methyl sulfate?

A1: Methyl sulfate has the molecular formula (CH3)2SO4 and a molecular weight of 126.13 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing methyl sulfate?

A2: Several spectroscopic techniques can be employed for the characterization of methyl sulfate and related compounds. These include:

- NMR Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of methyl sulfate. For instance, 1H NMR can distinguish between methyl groups in different chemical environments, while 13C NMR provides information about the carbon backbone. []

- Infrared Spectroscopy (IR): IR spectroscopy is particularly useful for identifying functional groups in methyl sulfate, such as the S=O and C-O stretches. [, ]

- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of methyl sulfate, aiding in its identification and analysis. []

Q3: Is methyl sulfate stable in the presence of moisture?

A3: Methyl sulfate is highly hygroscopic and readily decomposes upon exposure to moisture. [] Therefore, it requires careful handling and storage under dry conditions.

Q4: How does the alkyl chain length of alkyl sulfate ionic liquids affect their tribological properties?

A4: Studies on a series of 1-butyl-3-methylimidazolium alkyl sulfates, including methyl sulfate, ethyl sulfate, and octyl sulfate, revealed that as the alkyl substituent length on the sulfate anion increases, the lifetime of the ionic liquid as a lubricant decreases. This highlights the importance of the anion structure in determining the tribological behavior of ionic liquids. []

Q5: Can methyl sulfate be used as a reagent for epoxidation reactions?

A5: While methyl sulfate itself isn't directly used in epoxidation reactions, it can be efficiently converted to trimethylsulfonium methyl sulfate, which then acts as a precursor to dimethylsulfonium methanide, a strong base used in epoxide synthesis. This conversion involves reacting dimethyl sulfate with dimethyl sulfide in the presence of an acid. []

Q6: Can methyl sulfate be used as a sulfating agent for polysaccharides?

A6: Yes, research demonstrates that methyl sulfate, specifically sodium methyl sulfate, can be utilized to sulfate various polysaccharides like curdlan, starch, and dextran. This sulfation process is typically carried out in DMSO with a catalytic amount of H2SO4. The degree of sulfation and recovery can be enhanced by using anhydrous CaSO4 as a desiccant and carrying out the reaction under reduced pressure. The specific position of sulfation (O-6 for curdlan and starch, O-2 and O-3 for dextran) is influenced by the polysaccharide's structure. []

Q7: What is the role of N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate in organic synthesis?

A7: N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate has been identified as an effective catalyst for the conversion of carbonyl compounds into their corresponding 1,3-dithioacetals and 1,3-oxathiolanes. Importantly, these reactions proceed under mild conditions, highlighting the potential of this catalyst in organic synthesis. []

Q8: What are the health hazards associated with methyl sulfate exposure?

A8: Methyl sulfate is a highly toxic compound, and exposure can lead to severe health consequences. [, ] Always consult safety data sheets and handle this compound with extreme caution in well-ventilated areas using appropriate personal protective equipment.

Q9: How can the concentration of methyl sulfate in the atmosphere be determined?

A9: Gas-phase methyl sulfates, including dimethyl sulfate, can be analyzed using specialized techniques involving diffusion denuders and resin beds or sorption filters. The collected alkyl sulfates are then quantified using ion chromatography, providing insights into their atmospheric concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.